molecular formula C15H19NO3 B2499834 Tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate CAS No. 801282-28-0

Tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate

Cat. No.: B2499834
CAS No.: 801282-28-0
M. Wt: 261.321
InChI Key: MUGFANGFICUDRL-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . It is a pyrrolidine derivative, characterized by a tert-butyl ester group and a phenyl group attached to the pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and a phenyl ketone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, alcohols, basic or neutral conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amides, esters.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

  • Tert-butyl 3-oxo-2-methylpyrrolidine-1-carboxylate
  • Tert-butyl 3-oxo-2-ethylpyrrolidine-1-carboxylate
  • Tert-butyl 3-oxo-2-isopropylpyrrolidine-1-carboxylate

Comparison: Tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties compared to its methyl, ethyl, and isopropyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-9-12(17)13(16)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGFANGFICUDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801282-28-0
Record name tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate
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